1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O2S/c1-3-16-32-18-28(24-6-4-5-7-26(24)32)36-19-29(34)33-27(21-8-12-22(30)13-9-21)17-25(31-33)20-10-14-23(35-2)15-11-20/h4-15,18,27H,3,16-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNFOCHCBGWTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone (CAS No. 536702-12-2) is a novel pyrazole derivative featuring a complex structure that incorporates both indole and thioether functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 473.56 g/mol . The structure includes a pyrazole ring linked to a thioether moiety, which is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24FN3O2S |
| Molecular Weight | 473.56 g/mol |
| CAS Number | 536702-12-2 |
| Melting Point | Not Available |
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and indole structures exhibit significant anticancer properties. Research has shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that pyrazole derivatives could effectively target cancer cells by modulating specific signaling pathways involved in tumor growth and metastasis .
Neuroprotective Effects
The indole moiety present in the compound is associated with neuroprotective effects. Indole derivatives have been reported to exhibit activities against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The presence of the thioether group may further enhance these neuroprotective properties .
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. Pyrazoles have been recognized for their ability to scavenge free radicals, thereby protecting cells from oxidative damage. This property is crucial for therapeutic applications in conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
Case Studies
- Study on Anticancer Activity : A study focused on the synthesis of pyrazole derivatives showed that compounds with similar structural characteristics exhibited potent anticancer activity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation .
- Neuroprotective Study : In another investigation, indole-based compounds demonstrated significant neuroprotective effects in animal models of Alzheimer's disease, highlighting their potential for treating neurodegenerative conditions. The study emphasized the importance of structural modifications in enhancing bioactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related pyrazoline derivatives:
Key Observations:
- Substituent Impact on Bioactivity :
- Chlorophenyl and methoxyphenyl groups (as in ) correlate with antibacterial activity, suggesting the target compound’s fluorophenyl group (stronger electron withdrawal) may enhance potency.
- The propyl indole thioether group in the target compound is unique; similar sulfur-containing analogs (e.g., ) show enhanced antimicrobial and anticancer activities due to thiol-mediated redox interactions.
- Synthetic Routes :
- Thermal Stability :
Crystallographic and Structural Validation
Crystal structures of related compounds (e.g., ) reveal that substituents like methoxyphenyl and chlorophenyl influence packing via π-π stacking and hydrogen bonding. For example:
- In , the methoxy group forms C–H···O interactions, stabilizing the lattice.
- The target compound’s fluorophenyl group may engage in C–F···H interactions, while the indole thioether could introduce torsional strain, affecting conformation.
- Structural validation tools like SHELXL and PLATON ensure accuracy in bond lengths and angles, critical for SAR studies.
Physicochemical Properties
- Solubility :
- Methoxy and fluorine groups improve aqueous solubility compared to purely aromatic analogs (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
